1-[3-(difluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(Difluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable precursor, such as a phenyl ketone, using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of 1-[3-(difluoromethyl)phenyl]ethan-1-one may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Scientific Research Applications
1-[3-(Difluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Difluoromethyl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of an ethanone moiety.
1-[3-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride: The hydrochloride salt form of the amine derivative
Uniqueness
1-[3-(Difluoromethyl)phenyl]ethan-1-one is unique due to its specific combination of a difluoromethyl group and an ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
1373866-59-1 |
---|---|
Molecular Formula |
C9H8F2O |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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